molecular formula C7H6FNO B8790383 N-(2-fluorophenyl)formamide CAS No. 824-48-6

N-(2-fluorophenyl)formamide

Cat. No.: B8790383
CAS No.: 824-48-6
M. Wt: 139.13 g/mol
InChI Key: FIHZPTWOTZIPHS-UHFFFAOYSA-N
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Description

Chemical Structure and Synthesis N-(2-fluorophenyl)formamide (C₇H₆FNO) is an aromatic formamide derivative featuring a fluorine atom at the ortho position of the phenyl ring. It is synthesized via the N-formylation of 2-fluoroaniline using phenylsilane under mild conditions, yielding 66% . The structure is confirmed by ¹H NMR (δ: 9.38–9.01 ppm for NH and CHO protons) and elemental analysis (C 60.39%, H 4.36%, F 13.68%, N 10.07%) .

Properties

CAS No.

824-48-6

Molecular Formula

C7H6FNO

Molecular Weight

139.13 g/mol

IUPAC Name

N-(2-fluorophenyl)formamide

InChI

InChI=1S/C7H6FNO/c8-6-3-1-2-4-7(6)9-5-10/h1-5H,(H,9,10)

InChI Key

FIHZPTWOTZIPHS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC=O)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Formamides

Substituent Position and Electronic Effects

N-(4-Methylphenyl)formamide
  • Structure : Methyl group at the para position.
  • Properties : Exhibits phase transitions under thermal stress, attributed to ordered vs. disordered crystal packing .
  • Comparison : The electron-donating methyl group in the para position enhances thermal stability compared to the electron-withdrawing fluorine in N-(2-fluorophenyl)formamide.
N-(4-Chlorophenyl)formamide
  • Structure : Chlorine substituent at the para position.
  • Properties : Similar phase transitions to the methyl analog but with stronger electron-withdrawing effects, leading to higher melting points .

Halogenated Derivatives

N-(2-Acetyl-5-chlorophenyl)formamide
  • Structure : Acetyl and chlorine substituents on the phenyl ring.
  • Properties : Higher molecular weight (197.62 g/mol) and XLogP3 of 2, indicating increased lipophilicity compared to this compound .
N-(2-hydroxy-5-nitrophenyl)formamide
  • Structure : Hydroxyl and nitro groups at ortho and para positions.
  • Properties : TPSA of 46.2 Ų due to polar nitro and hydroxyl groups, making it more hydrophilic than this compound .

Aromatic Substitutions and Bioactivity

N-(4-hydroxystyryl)formamide
  • Structure : Styryl group with a hydroxyl substituent.
  • Source : Isolated from the fungus Penicillium chrysogenum .
  • Bioactivity : Demonstrates antimicrobial activity against E. coli and S. aureus .
  • Comparison : Unlike this compound, this compound’s extended conjugation and hydroxyl group contribute to its biological activity.
N-[2-(phenylmethyl)phenyl]formamide
  • Structure : Benzyl substituent at the ortho position.
  • Properties : Higher molecular weight (211.26 g/mol) and XLogP3 of 3, suggesting greater membrane permeability .

Data Tables

Table 1. Structural and Physicochemical Comparison

Compound Molecular Weight (g/mol) XLogP3 TPSA (Ų) Key Substituents Notable Properties
This compound 139.13 ~1.5 29.1 Ortho-F Moderate polarity, NMR-confirmed
N-(4-Methylphenyl)formamide 135.16 1.2 29.1 Para-CH₃ Thermal phase transitions
N-(2-Acetyl-5-chlorophenyl)formamide 197.62 2.0 46.2 Acetyl, Cl High lipophilicity
N-[2-(phenylmethyl)phenyl]formamide 211.26 3.0 29.1 Ortho-benzyl Enhanced membrane permeability

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